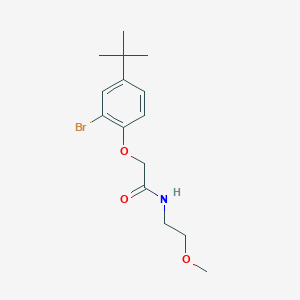![molecular formula C19H17N3O5S B296303 6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296303.png)
6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the family of thiazolo triazoles and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various biochemical pathways. It may also interact with cell membranes and alter their permeability, leading to changes in cellular function.
Biochemical and Physiological Effects:
The compound this compound has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to have antimicrobial and antifungal activity against a variety of pathogens. The compound has also been shown to exhibit anticancer properties, with studies indicating that it may inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a valuable tool for investigating its potential therapeutic applications. However, one of the limitations of using this compound is that it may have toxic effects at high concentrations, and care must be taken when handling it in the laboratory.
Future Directions
There are many potential future directions for research on 6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. One area of interest is the development of new therapeutic applications for the compound, such as its use in the treatment of inflammatory diseases or as an analgesic agent. Another area of research could focus on the development of new synthesis methods for the compound that are more efficient or environmentally friendly. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of 6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole with 5-methylfurfural in the presence of thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
The compound 6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. The compound has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
Properties
Molecular Formula |
C19H17N3O5S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(6Z)-6-[(5-methylfuran-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H17N3O5S/c1-10-5-6-12(27-10)9-15-18(23)22-17(20-21-19(22)28-15)11-7-13(24-2)16(26-4)14(8-11)25-3/h5-9H,1-4H3/b15-9- |
InChI Key |
RDTNVFUAXQJLJZ-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)

![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B296233.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)

![N-(2,3-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296236.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
